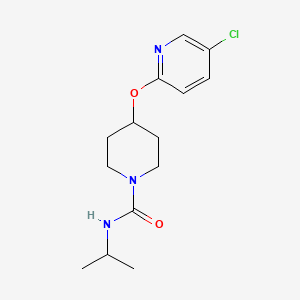

4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(5-chloropyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 73474-62-1 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 4-[(5-chloro-2-pyridinyl)oxy]phenylamine .

Molecular Structure Analysis

The InChI code for “4-[(5-chloropyridin-2-yl)oxy]aniline” is 1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “4-[(5-chloropyridin-2-yl)oxy]aniline” has a predicted density of 1.317±0.06 g/cm3 and a predicted boiling point of 363.9±32.0 °C . It is a powder at room temperature .Applications De Recherche Scientifique

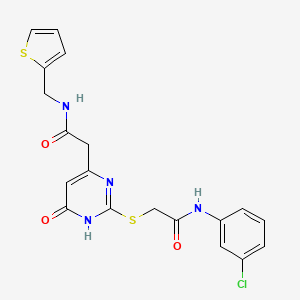

- The compound has been studied for its anti-fibrotic properties. In a recent study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including this compound, were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these derivatives showed better anti-fibrotic activities than existing drugs like Pirfenidone. Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising activity, making them potential candidates for novel anti-fibrotic drugs .

- Another area of interest is the design and synthesis of 5-chloropyridinyl esters of various aromatic carboxylic acids. These derivatives were evaluated against the SARS-CoV-2 3CL protease enzyme, which plays a crucial role in viral replication. Investigating the inhibitory effects of this compound on viral proteases could contribute to antiviral drug development .

- The pyrimidine moiety, present in this compound, is considered a privileged structure in medicinal chemistry. Researchers often explore pyrimidine derivatives due to their diverse biological and pharmaceutical activities. These compounds have been investigated as antimicrobial, antiviral, antitumor, and antifibrotic agents .

- Collagen prolyl 4-hydroxylases (C-P4Hs) are enzymes involved in collagen biosynthesis. Inhibition of C-P4Hs can impact collagen production and tissue fibrosis. The anti-fibrotic activity of this compound may be linked to its effect on C-P4Hs .

- Hydroxyproline is a major component of collagen. Compounds like this one may reduce hydroxyproline content, thereby affecting collagen stability and fibrosis progression .

- In vitro studies using cell culture models have demonstrated the efficacy of this compound in inhibiting collagen expression. Techniques such as Picro-Sirius red staining and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression have been employed to assess its anti-fibrotic effects .

Anti-Fibrotic Activity

SARS-CoV-2 3CL Protease Inhibition

Medicinal Chemistry and Drug Discovery

Collagen Prolyl 4-Hydroxylases Inhibition

Hydroxyproline Content Reduction

Cell Culture Studies

Safety and Hazards

Propriétés

IUPAC Name |

4-(5-chloropyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-10(2)17-14(19)18-7-5-12(6-8-18)20-13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRILSGUZLYNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)

![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)

![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)

![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)